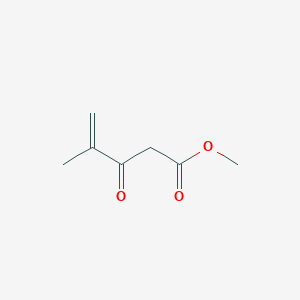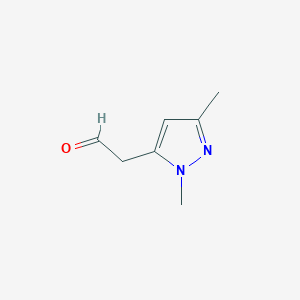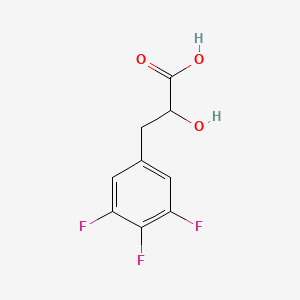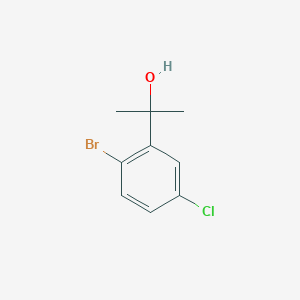
n-Allyl-2-(azetidin-3-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-2-(azetidin-3-yloxy)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(azetidin-3-yloxy)acetamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-2-(azetidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidative deprotection , and various NH-heterocycles for aza-Michael addition .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection can yield N-unsubstituted β-lactams .
Aplicaciones Científicas De Investigación
n-Allyl-2-(azetidin-3-yloxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. detailed studies on the exact mechanism of action for this specific compound are limited.
Comparación Con Compuestos Similares
Similar Compounds
N-(Azetidin-3-yl)acetamide hydrochloride: Another azetidine derivative with similar structural properties.
2-(azetidin-3-yloxy)acetic acid hydrochloride: A related compound with a different functional group.
Uniqueness
n-Allyl-2-(azetidin-3-yloxy)acetamide is unique due to its allyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological activities.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11) |
Clave InChI |
RPDQOCWZODUTMX-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)



